molecular formula C10H9N3O2S B8699455 1-Methyl-2-(2-nitrophenyl)sulfanylimidazole

1-Methyl-2-(2-nitrophenyl)sulfanylimidazole

Cat. No.: B8699455
M. Wt: 235.26 g/mol
InChI Key: CGRSQJHPAIOJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(2-nitrophenyl)sulfanylimidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a 2-nitrophenylthio group at the 2-position. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-nitrophenyl)sulfanylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrothiophenol with 1-methylimidazole in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-nitrophenyl)sulfanylimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-(2-nitrophenyl)sulfanylimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-nitrophenyl)sulfanylimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can also bind to metal ions or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(2-nitrophenyl)sulfanylimidazole is unique due to the combination of the imidazole ring and the nitrophenylthio group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

1-methyl-2-(2-nitrophenyl)sulfanylimidazole

InChI

InChI=1S/C10H9N3O2S/c1-12-7-6-11-10(12)16-9-5-3-2-4-8(9)13(14)15/h2-7H,1H3

InChI Key

CGRSQJHPAIOJOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=CC=CC=C2[N+](=O)[O-]

solubility

= [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 0.8 g (20 mmoles) of sodium hydride (60% dispersion in mineral oil) in 10 ml of N,N-dimethylformamide, stirred in an ice bath, and under a nitrogen atmosphere, was added dropwise a solution of 2.28 g (20 mmoles) of 2-mercapto-1-methylimidazole in 5 ml of N,N-dimethylformamide. After the evolution of hydrogen gas had ceased, the ice bath was removed and the reaction mixture stirred at room temperature for 0.5 hours. To the reaction was added, dropwise, a solution of 2.82 g (20 mmoles) of 1-fluoro-2-nitrobenzene in 10 ml of N,N-dimethylformamide. After stirring at room temperature for 16 hours, the mixture was poured into a saturated sodium chloride solution (100 ml) and extracted with dichloromethane. The organics were dried and the solvents were removed in vacuo. The resulting yellow solid was triturated with ether and collected by filtration to give 3.5 g (74%) of product as yellow prisms, mp 117°-119° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.82 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
74%

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